N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines indeno[2,3-D]pyrazole and indole moieties, making it an interesting subject for research in medicinal chemistry and materials science.
Scientific Research Applications
N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or photovoltaic cells.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. The process begins with the preparation of the indeno[2,3-D]pyrazole core, followed by the introduction of the indole moiety. Key steps include:
Formation of the Indeno[2,3-D]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Coupling with Indole: The final step involves coupling the indeno[2,3-D]pyrazole core with an indole derivative through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Mechanism of Action
The mechanism of action of N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thus modulating biological pathways. Detailed studies using techniques like X-ray crystallography and molecular docking can elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
N-{3-tert-butyl-1-methyl-4-oxo-1H,4H-indeno[1,2-c]pyrazol-6-yl}-2-(1H-indol-3-yl)-2-oxoacetamide: shares similarities with other indeno[2,3-D]pyrazole and indole derivatives.
Tert-butyl carbamate: Another compound with a tert-butyl group, used in various synthetic applications.
4,4’-Difluorobenzophenone: A compound with similar structural complexity, used in high-performance polymers.
Uniqueness
What sets this compound apart is its combination of indeno[2,3-D]pyrazole and indole moieties, which may confer unique electronic and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-25(2,3)23-19-20(29(4)28-23)15-10-9-13(11-16(15)21(19)30)27-24(32)22(31)17-12-26-18-8-6-5-7-14(17)18/h5-12,26H,1-4H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPFFCMQAVGBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=O)C3=C2C=CC(=C3)NC(=O)C(=O)C4=CNC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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